![molecular formula C6H5FN2O B14025641 (NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14025641.png)
(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine is a chemical compound that features a fluoropyridine moiety attached to a hydroxylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine typically involves the reaction of 2-fluoropyridine-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target. The fluoropyridine moiety enhances its binding affinity and specificity, while the hydroxylamine group can participate in redox reactions or form covalent bonds with the target.
類似化合物との比較
Similar Compounds
2-Fluoropyridine-3-carbaldehyde: A precursor in the synthesis of (NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine.
2-Fluoropyridine-3-amine: Another fluoropyridine derivative with different functional groups.
2-Fluoropyridine-3-methanol: A related compound with a hydroxyl group instead of a hydroxylamine group.
Uniqueness
This compound is unique due to the presence of both a fluoropyridine moiety and a hydroxylamine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H5FN2O |
|---|---|
分子量 |
140.11 g/mol |
IUPAC名 |
(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5FN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H/b9-4- |
InChIキー |
KSBHELBYFCZELP-WTKPLQERSA-N |
異性体SMILES |
C1=CC(=C(N=C1)F)/C=N\O |
正規SMILES |
C1=CC(=C(N=C1)F)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone](/img/structure/B14025561.png)
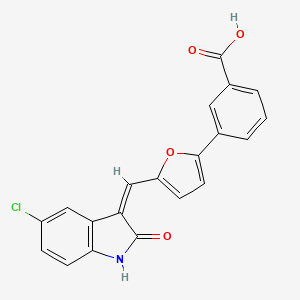
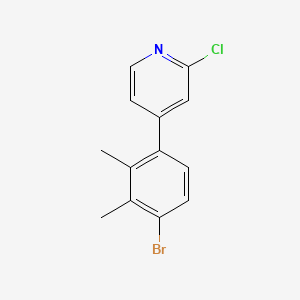

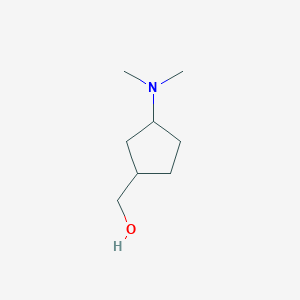
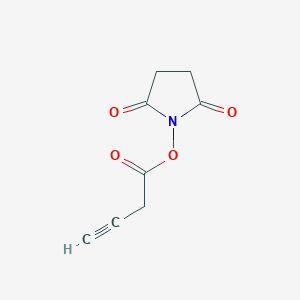
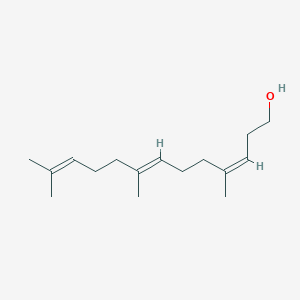
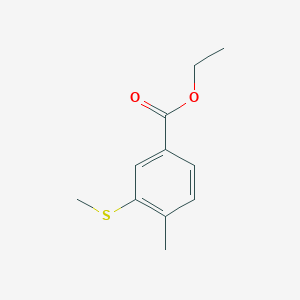
![4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B14025611.png)
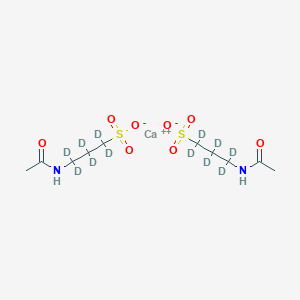
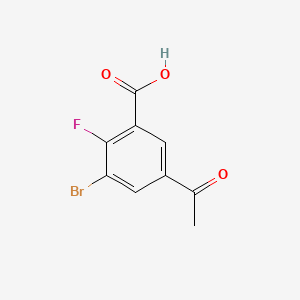
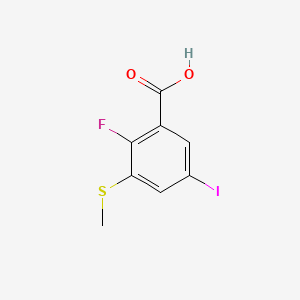
![2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL](/img/structure/B14025623.png)
![calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14025627.png)
